

An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-2-phenylethanone

Cat. No.: B015197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **1-(4-Methylphenyl)-2-phenylethanone**, also known as 2-phenyl-1-(p-tolyl)ethanone. The document covers its chemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to drug development.

Core Compound Information

1-(4-Methylphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula $C_{15}H_{14}O$.^{[1][2]} It is a structural analog of other diarylethanones and serves as a key intermediate in various organic syntheses.^[3] The compound is a solid at room temperature.^[4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **1-(4-Methylphenyl)-2-phenylethanone** is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed spectroscopic data is not readily available in the public domain.

Property	Value	Reference
CAS Number	2001-28-7	[1]
Molecular Formula	C15H14O	[1][2]
Molecular Weight	210.27 g/mol	[1][2]
Melting Point	106.0 to 110.0 °C	[5]
Purity (Commercial)	>95.0% (GC)	[5]
Appearance	White to light yellow to light orange powder/crystal	[5]
¹ H NMR Data	Not available in reviewed literature	
¹³ C NMR Data	Not available in reviewed literature	
IR Spectral Data	Not available in reviewed literature	
Mass Spectrometry Data	Not available in reviewed literature	

Synthesis of 1-(4-Methylphenyl)-2-phenylethanone

The primary method for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone** and related aryl ketones is the Friedel-Crafts acylation. This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation (Adapted)

The following is a representative experimental protocol for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone**, adapted from a procedure for a structurally similar compound.

Materials:

- Toluene
- Phenylacetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry methylene chloride (CH_2Cl_2)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add toluene and dry methylene chloride.
- Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
- Addition of Reactants: Slowly add phenylacetyl chloride to the stirred solution.
- Catalyst Addition: Portion-wise, add anhydrous aluminum chloride to the reaction mixture, ensuring the temperature is maintained below 10 °C.
- Reaction: Stir the reaction mixture at 0-5 °C for 3-4 hours.
- Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1N HCl.
- Workup: Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous NaOH, and

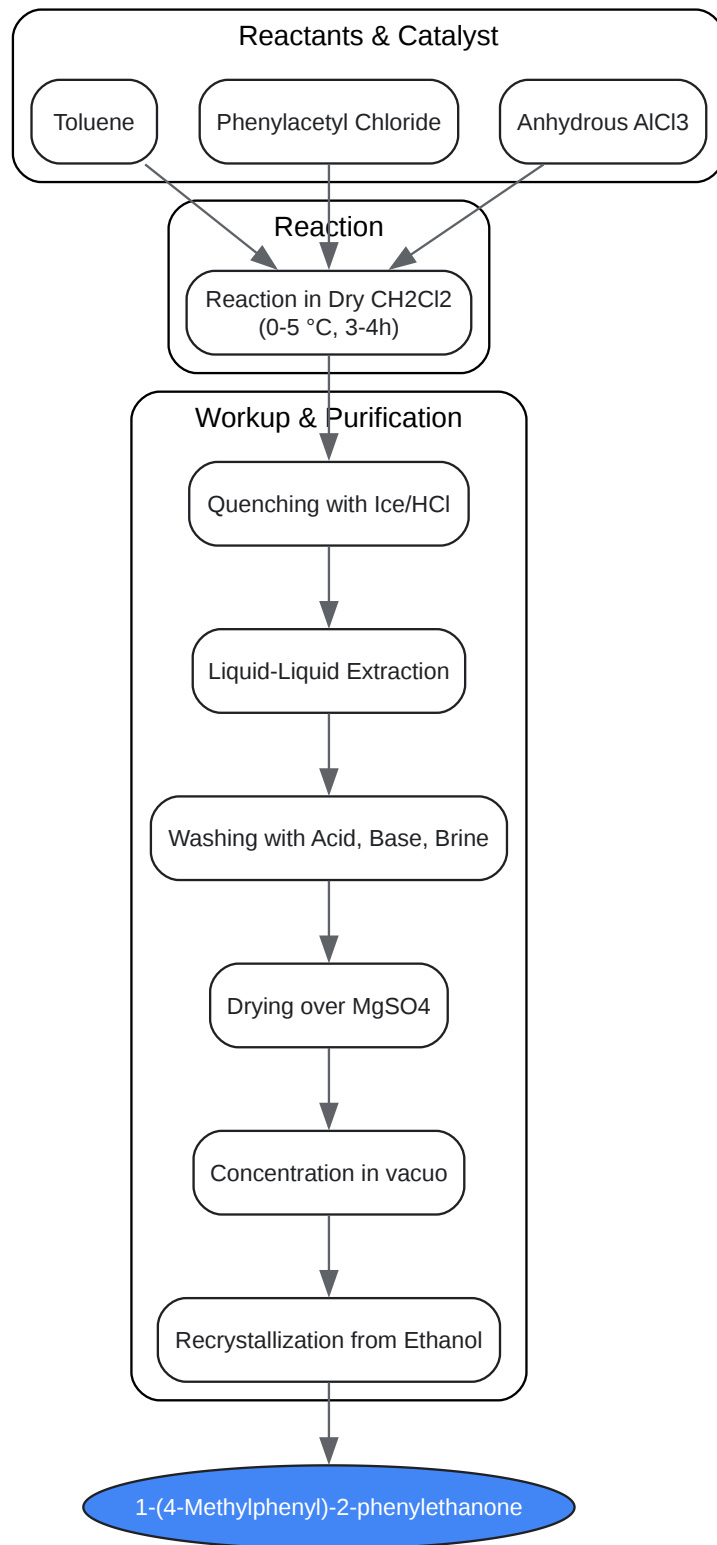
brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude product from ethanol to yield pure **1-(4-Methylphenyl)-2-phenylethanone**.

Synthesis Workflow

The logical workflow for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone** via Friedel-Crafts acylation is depicted in the following diagram.

Synthesis Workflow of 1-(4-Methylphenyl)-2-phenylethanone

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone**.

Potential Biological Activity and Mechanism of Action

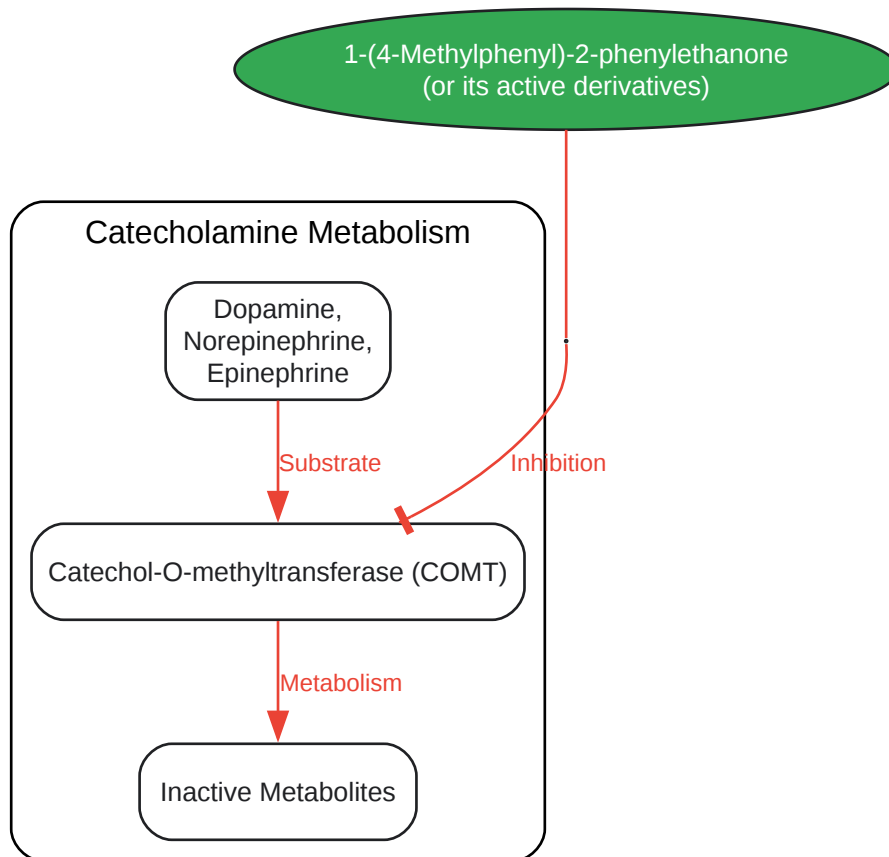
While specific biological data for **1-(4-Methylphenyl)-2-phenylethanone** is scarce in the literature, a nitrated derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent and selective peripheral inhibitor of Catechol-O-methyltransferase (COMT). This suggests that the 1-aryl-2-phenylethanone scaffold may be a promising starting point for the development of COMT inhibitors.

Catechol-O-methyltransferase is a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for conditions like Parkinson's disease.

Hypothesized Mechanism of Action: COMT Inhibition

The following diagram illustrates the hypothesized mechanism of action of **1-(4-Methylphenyl)-2-phenylethanone** derivatives as COMT inhibitors, based on the known function of the enzyme.

Hypothesized Mechanism of Action: COMT Inhibition

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